ME-143

ENOX2 tNOX Target Engagement

ENOX2-targeting studies often lack tool compounds with sufficient potency and PK. ME-143, a second-generation tumor-specific NADH oxidase inhibitor, resolves this: • Kd 43 nM for ENOX2; no ENOX1 off-target activity • 65-75% WNT/β-catenin reduction; >10-fold potency over genistein in DLD1 cells • 5-fold higher AUC than phenoxodiol; Complex I inhibition to 14.3% of control ≥98% purity, global shipping. For research use only.

Molecular Formula C21H18O4
Molecular Weight 334.4 g/mol
Cat. No. B1676121
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameME-143
SynonymsNV143;  ME143;  ME-143;  ME 143.
Molecular FormulaC21H18O4
Molecular Weight334.4 g/mol
Structural Identifiers
SMILESC1C(C(C2=C(O1)C=C(C=C2)O)C3=CC=C(C=C3)O)C4=CC=C(C=C4)O
InChIInChI=1S/C21H18O4/c22-15-5-1-13(2-6-15)19-12-25-20-11-17(24)9-10-18(20)21(19)14-3-7-16(23)8-4-14/h1-11,19,21-24H,12H2
InChIKeyVXHSDGZMRLGSEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

ME-143: Tumor-Specific NADH Oxidase Inhibitor


ME-143 (NV-143, CAS# 852536-39-1) is a synthetic, second-generation isoflavone derivative that functions as a tumor-specific NADH oxidase (tNOX, also known as ENOX2) inhibitor [1]. It is a structural analog of triphendiol and the first-generation compound phenoxodiol, developed to improve anticancer potency, pharmacokinetics, and target specificity [2]. ME-143 exhibits broad anticancer activity in vitro and in vivo across multiple cancer types, including colorectal, ovarian, and breast cancers [3]. Its mechanism involves binding to ENOX2 with low nanomolar affinity, disrupting ceramide-S1P equilibrium, and inducing caspase-mediated apoptosis, with additional mitochondrial Complex I inhibition contributing to its cytotoxic effects [4].

ME-143 Substitution: Why Analogs Fall Short


ME-143 is a second-generation compound with quantifiable enhancements over its first-generation predecessor, phenoxodiol (PXD), and the natural isoflavone genistein. Substitution with phenoxodiol results in a 4- to 10-fold loss in target binding affinity [1] and a 10- to 100-fold reduction in anticancer potency [2]. Furthermore, ME-143 achieves 5-fold higher systemic exposure (AUC) in humans compared to intravenous phenoxodiol [3], a critical pharmacokinetic advantage that directly impacts therapeutic potential. Genistein lacks meaningful inhibition of WNT/β-catenin signaling, a pathway strongly suppressed by ME-143 [4]. These quantitative differences in target engagement, cellular potency, and pharmacokinetics underscore that ME-143 is not functionally interchangeable with its analogs, making it the preferred selection for research and development applications where ENOX2 targeting or WNT pathway modulation is required.

ME-143 Comparative Evidence


ENOX2 Binding Affinity vs. Phenoxodiol

ME-143 binds to purified recombinant ENOX2 with a Kd of 43 nM (range 40-50 nM). This binding affinity is 4 to 10 times greater than that previously reported for the related first-generation anticancer isoflavone, phenoxodiol [1]. The quantitative improvement in target engagement translates directly to enhanced cellular potency and a lower effective concentration required for biological activity [2].

ENOX2 tNOX Target Engagement

Anticancer Potency vs. Phenoxodiol

ME-143 exhibits IC50 values that are 1 to 2 orders of magnitude (10- to 100-fold) lower than those of phenoxodiol (PXD) across multiple human cancer cell lines. This enhanced potency was observed in both in vitro and in vivo models, establishing ME-143 as a significantly more potent antiproliferative agent [1]. The IC50 values for ME-143 are generally less than 1 µM, whereas phenoxodiol requires substantially higher concentrations to achieve comparable effects [2].

Anticancer Activity Potency Cytotoxicity

Systemic Exposure vs. Phenoxodiol

In a first-in-human Phase I study, intravenous administration of ME-143 resulted in a target AUC (Area Under the Curve) of approximately 10 mg*hr/mL, which is 5-fold higher than the AUC of approximately 2 mg*hr/mL achieved with intravenous phenoxodiol (PXD) in a prior Phase II study [1]. This substantial increase in systemic exposure was achieved with a well-tolerated safety profile and no dose-limiting toxicities observed [2].

Pharmacokinetics AUC Exposure

Colorectal Cancer Cell Potency vs. Genistein

ME-143 is a more than 10-fold more potent inhibitor of DLD1 colorectal cancer cell proliferation compared to the natural isoflavone genistein at a concentration of 3.125 µM [1]. Furthermore, ME-143 significantly reduces WNT pathway throughput by 65-75% in both RKO and DLD1 colon cancer cell lines, whereas genistein shows no significant inhibition of WNT signaling in these models [2]. This demonstrates that ME-143 possesses unique WNT/β-catenin pathway inhibitory activity not shared by its natural counterpart.

Colorectal Cancer Proliferation Natural Isoflavone

Mitochondrial Complex I Inhibition vs. ME-344

In isolated HEK293T mitochondria, ME-143 reduced mitochondrial Complex I (NADH:ubiquinone oxidoreductase) activity to 14.3% of control values, whereas the closely related analog ME-344 reduced activity to only 28.6% of control [1]. In permeabilized HEK293T cells, ME-143 reduced maximum ADP-stimulated respiration rate to 62.3% of control, compared to 70.0% for ME-344 [2]. This indicates that ME-143 is a more potent inhibitor of mitochondrial oxidative phosphorylation than its direct structural analog ME-344.

Mitochondrial Metabolism Complex I OXPHOS

ENOX2 Selectivity Over ENOX1

ME-143 selectively inhibits the cancer-specific ENOX2 (tNOX) isoform without affecting the constitutive ENOX1 (CNOX) form present in both cancer and non-cancer cells. Concentrations of ME-143 that fully inhibited ENOX2 activity had no effect on the NADH oxidase activity of non-cancer MCF-10A mammary epithelial cells, which lack ENOX2 expression, nor on the ENOX1 activity of HeLa cells [1]. This isoform selectivity was not observed with first-generation compounds such as phenoxodiol, which show less discrimination between cancer and normal cells [2].

Selectivity ENOX1 Cancer Specificity

ME-143: Optimal Research Applications


WNT/β-Catenin Pathway Inhibition in Colorectal Cancer

ME-143 is the compound of choice for investigations focused on WNT/β-catenin signaling in colorectal cancer models. It reduces WNT pathway throughput by 65-75% in RKO and DLD1 cell lines and inhibits DLD1 proliferation with >10-fold greater potency than genistein [1]. Unlike genistein, which lacks meaningful WNT inhibitory activity, ME-143 provides a specific chemical probe for dissecting ENOX2-dependent WNT regulation in colorectal tumorigenesis [2].

High Systemic Exposure for In Vivo Efficacy Studies

ME-143 offers a significant pharmacokinetic advantage for in vivo studies, achieving a 5-fold higher AUC (~10 mg*hr/mL) compared to intravenous phenoxodiol (~2 mg*hr/mL) [1]. This enhanced exposure profile, combined with a defined MTD of 20 mg/kg IV once weekly in humans [2], makes ME-143 a superior candidate for preclinical studies where sustained target engagement is critical for observing therapeutic effects.

Mitochondrial Complex I Inhibition Studies

For researchers investigating the role of mitochondrial Complex I in cancer cell death, ME-143 provides a more potent tool compound than its analog ME-344. ME-143 reduces Complex I activity to 14.3% of control, compared to 28.6% for ME-344 [1]. This nearly 2-fold difference in potency may be critical for studies requiring robust and rapid inhibition of oxidative phosphorylation to induce metabolic catastrophe in tumor cells [2].

ENOX2 Target Validation Studies

ME-143 is ideally suited for target validation studies requiring high-affinity, selective ENOX2 engagement. With a Kd of 43 nM for purified ENOX2 [1] and no detectable activity against constitutive ENOX1 at inhibitory concentrations [2], ME-143 provides a clean pharmacological tool to dissect the specific contributions of the tumor-specific NADH oxidase to cancer cell growth and survival without confounding off-target effects on normal cellular oxidases.

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